molecular formula C17H20F3NO4 B12972261 1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid CAS No. 959237-00-4

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12972261
CAS No.: 959237-00-4
M. Wt: 359.34 g/mol
InChI Key: QCXSJRUEERTHEK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS RN: 169248-97-9) is a pyrrolidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, critical for amine protection in synthetic chemistry .
  • A 4-(trifluoromethyl)phenyl substituent at the 4-position, which enhances lipophilicity and metabolic stability, making it valuable in drug design .
  • A carboxylic acid moiety at the 3-position, enabling further functionalization via coupling reactions .

Molecular Formula: C₁₇H₂₀F₃NO₄ Molecular Weight: 359.34 g/mol . Applications: Used as an intermediate in pharmaceuticals, particularly for synthesizing conformationally restricted peptides or kinase inhibitors due to its rigid pyrrolidine scaffold .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-4-6-11(7-5-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSJRUEERTHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135057
Record name 1-(1,1-Dimethylethyl) 4-[4-(trifluoromethyl)phenyl]-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-00-4
Record name 1-(1,1-Dimethylethyl) 4-[4-(trifluoromethyl)phenyl]-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[4-(trifluoromethyl)phenyl]-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Chiral Precursors

  • The synthesis often begins with chiral pyrrolidine precursors or amino acid derivatives such as L-proline or its derivatives, which provide the stereochemical framework for the pyrrolidine ring.
  • Enantiomerically pure starting materials are preferred to maintain stereochemical control during ring formation and substitution steps.

Pyrrolidine Ring Formation

  • The pyrrolidine ring can be constructed via cyclization reactions involving amino acid derivatives or suitable di-functionalized precursors.
  • Cyclization is typically achieved under conditions favoring intramolecular nucleophilic substitution or reductive amination, preserving stereochemistry.

Introduction of the 4-(4-Trifluoromethyl)phenyl Group

  • The 4-(4-trifluoromethyl)phenyl substituent is introduced through cross-coupling reactions such as Suzuki or Heck coupling, or via nucleophilic aromatic substitution if appropriate leaving groups are present.
  • The trifluoromethyl group imparts electron-withdrawing properties and lipophilicity, enhancing the compound’s biological and physicochemical characteristics.

Boc Protection of the Nitrogen

  • The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc2O) in the presence of a base such as triethylamine or N-methylmorpholine.
  • This step is crucial to prevent unwanted side reactions during subsequent transformations and to facilitate purification.

Carboxylic Acid Functionalization

  • The carboxylic acid at the 3-position is either retained from the starting amino acid or introduced via oxidation or hydrolysis of ester intermediates.
  • Esterification and subsequent hydrolysis steps may be employed to improve solubility or facilitate purification during synthesis.

Representative Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Typical Yield (%) Reference
Pyrrolidine ring formation Cyclization Chiral amino acid derivatives, base, solvent 70–85
Introduction of trifluoromethylphenyl group Cross-coupling (Suzuki/Heck) Pd catalyst, base, arylboronic acid or halide 75–90
Boc protection Carbamate formation Boc2O, triethylamine, dichloromethane (DCM) 85–92
Carboxylic acid formation Hydrolysis/oxidation Acid/base hydrolysis or oxidation agents 80–90

Stereochemical Considerations and Purity Control

  • The stereochemical integrity of the (3S,4R) or (3R,4S) configuration is maintained by using chiral pool starting materials and stereoselective catalysts.
  • Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography are employed to confirm stereochemistry and purity.

Summary of Key Research Findings

  • The Boc protecting group is essential for selective amine protection and can be removed under acidic conditions when needed.
  • The trifluoromethyl substituent enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical intermediate synthesis.
  • Optimized reaction conditions and catalysts improve yields and stereoselectivity, enabling scalable synthesis for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS RN) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (169248-97-9) Pyrrolidine Boc, 4-(trifluoromethyl)phenyl, carboxylic acid 359.34 High rigidity; used in peptide synthesis and kinase inhibitors
(±)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (N/A) Pyrrolidine Benzodioxol, urea linkage, 4-(trifluoromethyl)phenyl 466 (APCI-MS) 68% crude yield, >99% purity; urea group enhances hydrogen bonding for target binding
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine Boc, phenyl, carboxylic acid 305.37 Six-membered ring increases flexibility; lower lipophilicity than CF₃ analogs
1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid (1185036-68-3) Piperidine Boc, 4-(trifluoromethyl)benzyl, carboxylic acid N/A Benzyl-CF₃ group increases steric bulk; used in CNS drug candidates
4-(Trifluoromethyl)-3-pyridinecarboxylic acid (N/A) Pyridine CF₃, carboxylic acid N/A Planar structure limits conformational restriction; used in corrosion inhibitors

Key Differences and Implications

Core Ring Structure: Pyrrolidine (5-membered ring) in the target compound provides greater conformational rigidity compared to piperidine (6-membered ring) analogs, enhancing binding affinity in drug-receptor interactions .

Substituent Effects: The 4-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated phenyl analogs (e.g., 4-phenylpiperidine derivative, logP ~2.8) . Urea-containing pyrrolidine () exhibits higher polarity due to the urea group, improving solubility but reducing blood-brain barrier penetration .

Synthetic Utility :

  • The Boc group in the target compound allows for selective deprotection to generate free amines, a critical step in peptide synthesis .
  • Piperidine-based analogs (e.g., 1185036-68-3) are preferred for CNS drugs due to better membrane permeability .

Safety and Handling :

  • Compounds with carboxylic acid moieties (e.g., target compound, 4-(trifluoromethyl)-3-pyridinecarboxylic acid) require gloves and eye protection to prevent irritation .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective for biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H18F3NO4
  • Molecular Weight : 333.31 g/mol
  • CAS Number : 955137-85-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, studies have indicated that derivatives of pyrrolidinone compounds can inhibit the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis .
  • Anticonvulsant Properties : Research indicates that similar pyrrolidine derivatives exhibit anticonvulsant activities in animal models. These compounds may act through the modulation of sodium and calcium channels, as well as antagonism of TRPV1 receptors .
  • Impact on Cell Proliferation : In vitro studies have demonstrated that related compounds can significantly inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The inhibition appears to be concentration-dependent, suggesting a potential for therapeutic application in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein InteractionInhibition of uPAR binding
AnticonvulsantSignificant reduction in seizure activity
Cancer Cell ProliferationInhibition in MDA-MB-231 and PANC-1 cells
CytotoxicityNo cytotoxic effects at high concentrations

Case Study 1: Urokinase Receptor Inhibition

A study evaluated the binding affinity of pyrrolidinone derivatives with uPAR. Compounds were tested for their ability to displace a fluorescently-labeled peptide from uPAR with inhibition constants ranging from 6 to 63 µM. Notably, specific derivatives showed significant inhibitory effects on breast cancer cell invasion and migration, implicating their potential use in cancer therapeutics .

Case Study 2: Anticonvulsant Activity

In a series of experiments assessing anticonvulsant properties, compounds similar to 1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid displayed broad-spectrum efficacy in various seizure models. The lead compound demonstrated a favorable pharmacokinetic profile and significant improvement in seizure control compared to existing treatments .

Discussion

The biological activity of 1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid suggests it could serve as a promising candidate for further development in treating various conditions, particularly in oncology and neurology. The trifluoromethyl group enhances its interaction with biological targets, potentially leading to increased potency and selectivity.

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